N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Overview
Description
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine, also known as NBMMEC, is a modified nucleoside that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Optimization
Ross, Song, and Han (2005) described an optimized kilo-scale synthesis process for 2′-O-(2-methoxyethyl)-pyrimidine derivatives, including N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine. They improved the synthesis by modifying the ring-opening reaction conditions and adopting a continuous extraction purification method, enhancing the yield and purity of the product. This process is crucial for producing high-quality compounds for research and therapeutic use (Ross et al., 2005).
Role in Oligonucleotide Synthesis
Neilson and Werstiuk (1971) and Tang, Liao, and Piccirilli (1999) focused on the preparation of protected derivatives of adenosine and cytidine, required for oligoribonucleotide synthesis. Their work demonstrates the compound's utility in synthesizing oligonucleotides, which are pivotal in genetic research, diagnostics, and therapeutics (Neilson & Werstiuk, 1971); (Tang, Liao, & Piccirilli, 1999).
Advanced Therapeutic Applications
Clark et al. (2005) highlighted the compound's role in designing potent inhibitors for hepatitis C virus RNA-dependent RNA polymerase (HCV RdRp). The synthesis and biological evaluation of derivatives demonstrate the compound's potential in developing antiviral therapeutics (Clark et al., 2005).
properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)/t14-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHYGUGIGYDFX-YKTARERQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609302 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |
CAS RN |
340162-93-8 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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